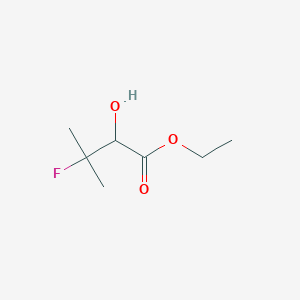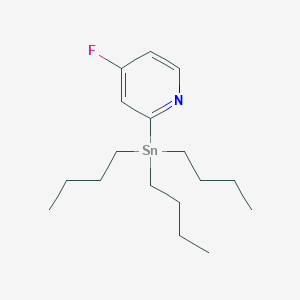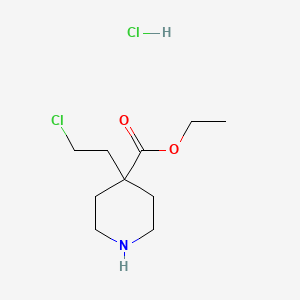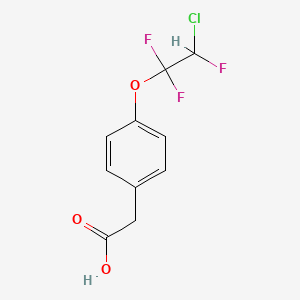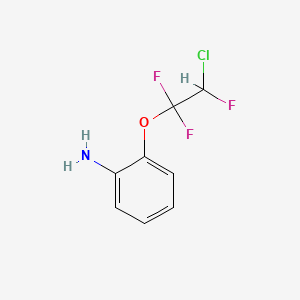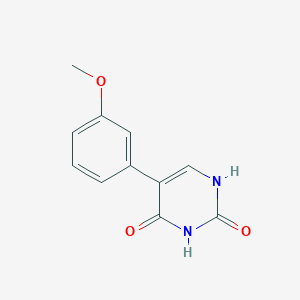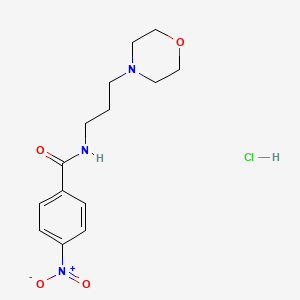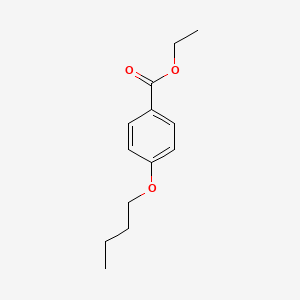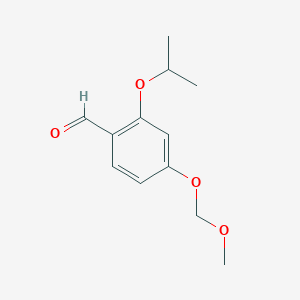
tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95%
Vue d'ensemble
Description
Tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% (TBNC) is an organofluorine compound with a wide range of applications in organic synthesis. It is a colorless to light yellow liquid with a boiling point of 115-117°C and a melting point of -5°C. TBNC is typically used as a reagent in organic synthesis and as a catalyst in the production of polymers. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. TBNC has been studied extensively in recent years due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% has been studied extensively in recent years due to its unique properties and potential applications in various fields. It has been used as a catalyst in the synthesis of polymers, as an intermediate in the synthesis of pharmaceuticals and other organic compounds, and as a reagent in organic synthesis. It has also been used in the synthesis of fluorinated compounds and as a catalyst in the production of polymers. Additionally, tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% has been used in the synthesis of polymers with improved properties such as increased thermal stability and improved resistance to degradation.
Mécanisme D'action
The mechanism of action of tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% is not fully understood. It is believed that the reaction of tert-butyl iodide with N-fluoro-2-iodoheptylcarbamate produces the tert-butyl-N-fluoro-2-iodoheptylcarbamate intermediate, which then reacts with aqueous sodium bicarbonate to form the desired product. The reaction is believed to involve the formation of an intermediate carbamate compound, which then undergoes a series of reactions to form the final product.
Biochemical and Physiological Effects
tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% can inhibit the activity of some enzymes and interfere with the binding of certain proteins. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% has been found to have an effect on the metabolism of certain drugs and hormones.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% has several advantages when used in laboratory experiments. It is a relatively stable compound and is easily synthesized in the laboratory. Additionally, it is relatively non-toxic and has low reactivity with other compounds. However, tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% is not suitable for use in some applications, such as in the synthesis of pharmaceuticals, due to its limited solubility in water.
Orientations Futures
The potential applications of tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% in various fields are still being explored. Some potential future directions include the use of tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% as a catalyst in the production of polymers, as an intermediate in the synthesis of pharmaceuticals and other organic compounds, and as a reagent in organic synthesis. Additionally, tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% could be studied for its potential effects on biochemical and physiological processes, and its potential use in the synthesis of fluorinated compounds. Finally, further research could be conducted on the mechanism of action of tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% and its potential effects on drug metabolism and hormone binding.
Méthodes De Synthèse
Tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% can be synthesized by a two-step process involving the reaction of tert-butyl iodide and N-fluoro-2-iodoheptylcarbamate. The first step involves the reaction of tert-butyl iodide with N-fluoro-2-iodoheptylcarbamate in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction produces the tert-butyl-N-fluoro-2-iodoheptylcarbamate intermediate, which is then reacted with aqueous sodium bicarbonate to form the desired product.
Propriétés
IUPAC Name |
tert-butyl N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F9INO2/c1-8(2,3)25-7(24)23-5-6(22)4-9(13,14)10(15,16)11(17,18)12(19,20)21/h6H,4-5H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXXTHFQCHDQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F9INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896088 | |
| Record name | tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate | |
CAS RN |
1301739-79-6 | |
| Record name | tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



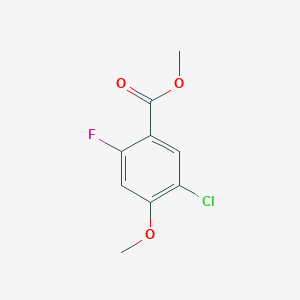
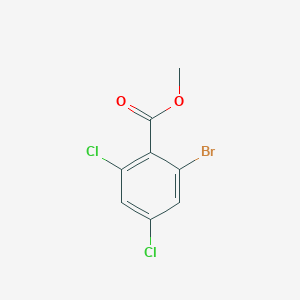

![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)
